molecular formula C8H13NO2S2 B15264122 Methyl [(pyrrolidin-1-ylcarbonothioyl)thio]acetate CAS No. 852399-75-8

Methyl [(pyrrolidin-1-ylcarbonothioyl)thio]acetate

Cat. No.: B15264122
CAS No.: 852399-75-8
M. Wt: 219.3 g/mol
InChI Key: BUWIQLRAMLHWNG-UHFFFAOYSA-N
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Description

Methyl 2-(pyrrolidine-1-carbothioylsulfanyl)acetate is an organic compound with the molecular formula C8H13NO2S2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a carbothioylsulfanyl group attached to the acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(pyrrolidine-1-carbothioylsulfanyl)acetate typically involves the reaction of pyrrolidine with carbon disulfide and methyl chloroacetate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

    Step 1: Pyrrolidine is reacted with carbon disulfide (CS2) in the presence of a base such as sodium hydroxide (NaOH) to form pyrrolidine-1-carbodithioate.

    Step 2: The resulting pyrrolidine-1-carbodithioate is then reacted with methyl chloroacetate (ClCH2COOCH3) to yield methyl 2-(pyrrolidine-1-carbothioylsulfanyl)acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrrolidine-1-carbothioylsulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the carbothioylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-(pyrrolidine-1-carbothioylsulfanyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Used in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 2-(pyrrolidine-1-carbothioylsulfanyl)acetate involves its interaction with biological targets through its carbothioylsulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-pyrrolidone: A solvent with similar structural features but different functional properties.

    Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with different biological activities.

    Methyl pyrrolidone: Another pyrrolidine derivative with applications in various industries.

Uniqueness

Methyl 2-(pyrrolidine-1-carbothioylsulfanyl)acetate is unique due to its carbothioylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives. This makes it a valuable compound for the development of new materials and therapeutic agents.

Biological Activity

Methyl [(pyrrolidin-1-ylcarbonothioyl)thio]acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₃N₁O₂S₂ and a molecular weight of approximately 219.32 g/mol. The structure comprises a pyrrolidine ring linked to a carbonothioyl group and a thioacetate moiety, which contributes to its distinctive chemical reactivity and biological properties.

Property Value
Molecular FormulaC₈H₁₃N₁O₂S₂
Molecular Weight219.32 g/mol
Functional GroupsThioester, Pyrrolidine
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and subsequent attachment of the thioester functionality. The synthetic route is crucial as it affects the purity and biological activity of the final compound.

Biological Activity

Preliminary studies have indicated that this compound may exhibit various biological activities:

  • Antimicrobial Activity : Research suggests potential antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest.

Case Studies

  • Antibacterial Activity :
    • A study investigated the antibacterial effects of compounds structurally related to this compound. The results demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development as an antibiotic agent .
  • Anticancer Effects :
    • In vitro assays revealed that certain derivatives exhibited cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrrolidine ring could enhance therapeutic efficacy .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The thioester group may act as a substrate for enzymes involved in metabolic pathways, leading to inhibition of key enzymes.
  • Cell Membrane Interaction : The compound may disrupt cellular membranes, leading to increased permeability and eventual cell death.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other thioester compounds. Below is a comparison highlighting their key features:

Compound Name Molecular Formula Key Features
Methyl 2-(pyrrolidin-1-carbothioyl)acetateC₈H₁₃NO₂S₂Similar thioester functionality
Methyl 2-(phenyl)-2-(pyrrolidin-1-yl)acetateC₁₃H₁₇NO₂Incorporates a phenyl group
Methyl thioglycolateC₄H₈O₂SSimple thioester structure

The uniqueness of this compound lies in its combination of functionalities that may impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

852399-75-8

Molecular Formula

C8H13NO2S2

Molecular Weight

219.3 g/mol

IUPAC Name

methyl 2-(pyrrolidine-1-carbothioylsulfanyl)acetate

InChI

InChI=1S/C8H13NO2S2/c1-11-7(10)6-13-8(12)9-4-2-3-5-9/h2-6H2,1H3

InChI Key

BUWIQLRAMLHWNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC(=S)N1CCCC1

Origin of Product

United States

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